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Compound of Interest

Compound Name: Dasa-58

Cat. No.: B15614701 Get Quote

Dasa-58 Technical Support Center
Welcome to the technical support center for Dasa-58, a potent and specific activator of

Pyruvate Kinase M2 (PKM2). This resource is designed for researchers, scientists, and drug

development professionals to provide guidance on the effective use of Dasa-58 and to address

potential challenges, with a focus on identifying and mitigating off-target effects.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Dasa-58?

A1: Dasa-58 is an allosteric activator of Pyruvate Kinase M2 (PKM2).[1][2][3][4] It promotes the

formation of the more active tetrameric state of PKM2.[3][4] This enhancement of PKM2 activity

shifts cellular metabolism from aerobic glycolysis (the Warburg effect) towards oxidative

phosphorylation, leading to decreased lactate production and an increase in mitochondrial

respiration.[1][5]

Q2: What are the known on-target effects of Dasa-58 in cells?

A2: By activating PKM2, Dasa-58 can induce a range of on-target cellular effects, including:

Inhibition of HIF-1α and IL-1β expression in macrophages.[1][3]

Reduction of glycolysis and succinate accumulation.[1]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15614701?utm_src=pdf-interest
https://www.benchchem.com/product/b15614701?utm_src=pdf-body
https://www.benchchem.com/product/b15614701?utm_src=pdf-body
https://www.benchchem.com/product/b15614701?utm_src=pdf-body
https://www.benchchem.com/product/b15614701?utm_src=pdf-body
https://www.selleckchem.com/products/dasa-58.html
https://www.medchemexpress.com/DASA-58.html
https://www.biocrick.com/DASA-58-BCC6522.html
https://www.xcessbio.com/products/m60305
https://www.biocrick.com/DASA-58-BCC6522.html
https://www.xcessbio.com/products/m60305
https://www.selleckchem.com/products/dasa-58.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8775697/
https://www.benchchem.com/product/b15614701?utm_src=pdf-body
https://www.benchchem.com/product/b15614701?utm_src=pdf-body
https://www.selleckchem.com/products/dasa-58.html
https://www.biocrick.com/DASA-58-BCC6522.html
https://www.selleckchem.com/products/dasa-58.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Impairment of the epithelial-mesenchymal transition (EMT) program in cancer cells.[1][4]

Suppression of tumor growth and metastasis in preclinical models.[4]

Q3: Are there any known off-target effects of Dasa-58?

A3: Currently, there is no publicly available, comprehensive off-target profile for Dasa-58. As

with any small molecule inhibitor, there is a potential for off-target interactions. It is crucial for

researchers to empirically determine and control for potential off-target effects within their

specific experimental system. This guide provides methodologies for identifying such effects.

Q4: How can I determine the optimal concentration of Dasa-58 for my experiments?

A4: The optimal concentration of Dasa-58 is cell-type and assay-dependent. It is recommended

to perform a dose-response curve to determine the EC50 (half-maximal effective concentration)

for the desired on-target effect (e.g., PKM2 activation, reduction in lactate production). In

published studies, concentrations ranging from 15 µM to 60 µM have been used in cell-based

assays.[2] For recombinant human PKM2, Dasa-58 has an AC50 of 38 nM.[3]
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Observed Problem Potential Cause Suggested Solution

Inconsistent or weaker-than-

expected on-target activity

1. Compound Degradation:

Dasa-58 may have degraded

due to improper storage or

multiple freeze-thaw cycles.2.

Suboptimal Concentration: The

concentration used may be too

low for the specific cell line or

experimental conditions.3. Low

PKM2 Expression: The cell line

may express low levels of

PKM2.

1. Use Fresh Aliquots: Prepare

fresh working solutions of

Dasa-58 from a new aliquot for

each experiment. Store stock

solutions at -20°C or -80°C as

recommended.2. Perform

Dose-Response: Conduct a

dose-response experiment to

identify the optimal

concentration for your

system.3. Confirm PKM2

Expression: Verify PKM2

protein levels in your cell line

by Western blot.

Unexpected or paradoxical

cellular phenotype

1. Off-Target Effects: Dasa-58

may be interacting with other

proteins in the cell, leading to

unintended biological

consequences.2. Cellular

Compensation: The cell may

be adapting to PKM2

activation by altering other

metabolic or signaling

pathways.

1. Investigate Off-Targets:

Perform off-target profiling

experiments (see protocols

below).2. Use Orthogonal

Controls: Confirm the

phenotype using a structurally

different PKM2 activator or by

genetic modulation of PKM2

(e.g., siRNA knockdown or

overexpression).

High background in

biochemical assays

1. Compound Interference:

Dasa-58 may interfere with the

assay readout (e.g.,

fluorescence or

luminescence).2. Reagent

Contamination: Impurities in

reagents can lead to non-

specific signals.

1. Run Compound-Only

Control: Include a control with

Dasa-58 but without the

enzyme to check for assay

interference.2. Use High-Purity

Reagents: Ensure all assay

components are of high quality

and freshly prepared.

Poor solubility in aqueous

media

Compound Precipitation:

Dasa-58 has limited solubility

Use Appropriate Solvent:

Dissolve Dasa-58 in DMSO to
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in water. prepare a high-concentration

stock solution. For in vivo

studies, specific formulations

with co-solvents like PEG300

and Tween-80 may be

necessary.[2]

Identifying and Mitigating Off-Target Effects
Given the absence of a published off-target profile for Dasa-58, a proactive approach to

identifying and mitigating these effects is essential for robust and reproducible research.

Experimental Approaches to Identify Off-Target Effects
Kinome Profiling: This technique assesses the interaction of a compound with a large panel

of kinases. Although Dasa-58 is not a kinase inhibitor, its structural motifs could potentially

lead to interactions with ATP-binding sites of kinases. A kinome scan can provide a broad

overview of potential kinase off-targets.

Proteome-Wide Cellular Thermal Shift Assay (CETSA): CETSA identifies protein targets by

detecting changes in their thermal stability upon ligand binding. This is a powerful, unbiased

method to identify both on- and off-targets in a cellular context.

Affinity Chromatography-Mass Spectrometry (AC-MS): This method involves immobilizing

Dasa-58 on a solid support to capture interacting proteins from cell lysates, which are then

identified by mass spectrometry.

Hypothetical Kinome Scan Data for Dasa-58
The following table represents hypothetical data from a kinome scan to illustrate how off-target

interactions might be identified and prioritized.
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Kinase Target
Binding Affinity (Kd,

nM)
% Inhibition at 1 µM Potential Implication

PKM2 (On-Target) 38 (AC50) N/A (Activator)
Metabolic

reprogramming

Hypothetical Off-

Target 1: Kinase X
500 75%

Inhibition of a

signaling pathway

Hypothetical Off-

Target 2: Kinase Y
2,500 30%

Minor off-target effect

at high concentrations

Hypothetical Off-

Target 3: Kinase Z
>10,000 <5%

Likely not a significant

off-target

Strategies for Mitigating Off-Target Effects
Use the Lowest Effective Concentration: Perform a careful dose-response analysis and use

the lowest concentration of Dasa-58 that elicits the desired on-target effect.

Employ Structurally Unrelated Compounds: Validate key findings with another PKM2

activator that has a different chemical structure.

Utilize Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to

specifically modulate PKM2 expression as an orthogonal method to confirm that the

observed phenotype is on-target.

Perform Rescue Experiments: If an off-target is identified, attempt to rescue the phenotype

by overexpressing a drug-resistant mutant of the off-target protein.

Experimental Protocols
Protocol 1: Western Blot for PKM2 Activation
This protocol allows for the indirect assessment of PKM2 activation by measuring the

phosphorylation of a downstream target.

Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat with

varying concentrations of Dasa-58 (e.g., 0, 1, 5, 10, 25, 50 µM) for the desired time period
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(e.g., 24 hours).

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel

and transfer to a PVDF membrane.

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-

PKM2 (if a suitable antibody is available) or a downstream marker of PKM2 activity, and total

PKM2 as a loading control.

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent

substrate to visualize the protein bands.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for
Target Engagement
This protocol determines if Dasa-58 binds to and stabilizes PKM2 in intact cells.

Cell Treatment: Treat cultured cells with Dasa-58 at the desired concentration or with a

vehicle control (DMSO) for a specified time.

Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease

inhibitors.

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of

temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room

temperature.

Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by

centrifugation at 20,000 x g for 20 minutes at 4°C.
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Analysis: Analyze the soluble fraction by Western blot for PKM2. A shift in the melting curve

to a higher temperature in the Dasa-58-treated samples indicates target engagement.
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Caption: On-target signaling pathway of Dasa-58.

Phase 1: Identification of Off-Targets

Phase 2: Validation of Hits

Phase 3: Mitigation Strategy

Kinome Profiling

Biochemical Assays
(IC50/EC50)

Proteome-wide CETSA Affinity Chromatography-MS

Cell-based Assays

Dose-Response Optimization Orthogonal Approaches
(e.g., siRNA, other compounds)

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15614701?utm_src=pdf-body
https://www.benchchem.com/product/b15614701?utm_src=pdf-body-img
https://www.benchchem.com/product/b15614701?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for identifying and mitigating off-target effects.
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Caption: Logical workflow for troubleshooting unexpected results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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